Isoquercétine

Vue d'ensemble

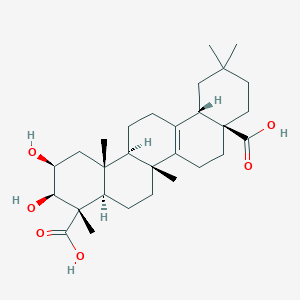

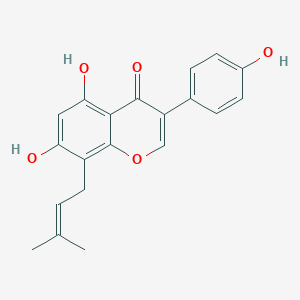

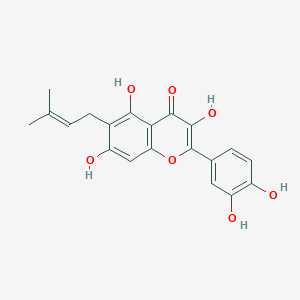

Description

Isoquercetin, also known as isoquercitrin or isotrifoliin, is a flavonoid, a type of chemical compound . It is the 3-O-glucoside of quercetin . Isoquercitrin can be isolated from various plant species including Mangifera indica (mango) and Rheum nobile (the Noble rhubarb) .

Synthesis Analysis

Isoquercetin is a natural flavonoid quercetin with anti-inflammatory, anti-anaphylactic, antiviral, and anticancer activities . Isoquercitrin at doses greater than 20 μM had significant inhibitory effects on the survival of GC cell lines .Molecular Structure Analysis

Isoquercetin belongs to the class of organic compounds known as flavonoid-3-o-glycosides . These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position .Chemical Reactions Analysis

Quercetin, the most abundant flavonoid, exhibits potent antioxidant activities . The antioxidant properties of quercetin and quercetin-DNA complex were investigated theoretically and experimentally .Physical And Chemical Properties Analysis

Isoquercetin has a molar mass of 464.379 g·mol−1 . It belongs to the class of organic compounds known as flavonoid-3-o-glycosides . These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position .Applications De Recherche Scientifique

L’isoquercétine, également connue sous le nom d’isoquercitrine, est un composé flavonoïde ayant diverses applications potentielles dans la recherche scientifique. Voici une analyse complète mettant l’accent sur les applications uniques dans différents domaines :

Traitement et prévention du cancer

L’this compound est étudiée pour son rôle dans la prévention de la thromboembolie chez certains patients atteints de cancer, en particulier ceux atteints d’un cancer du pancréas et du côlon . Elle est également étudiée comme agent antifatigue chez les patients atteints de cancer du rein traités par le sunitinib, ce qui pourrait contribuer à améliorer la qualité de vie de ces patients .

Applications dermatologiques

Il existe un rapport de cas sur l’utilisation réussie de l’this compound dans le traitement du prurigo nodulaire, une affection cutanée difficile à traiter caractérisée par des éruptions prurigineuses .

Recherche antivirale

L’this compound a montré un potentiel en tant qu’agent antiviral, en particulier contre le virus Ebola (EBOV). Elle pourrait agir en inhibant l’entrée virale et en maintenant la cascade de signalisation de l’interféron antiviral cellulaire, qui peut être bloquée par la protéine VP24 de l’EBOV .

Propriétés antioxydantes

L’this compound serait un puissant antioxydant ayant une biodisponibilité et une stabilité structurelle élevées par rapport à sa forme aglycone, la quercétine. Cela en fait un composé précieux pour la recherche sur le stress oxydatif et les maladies qui y sont liées .

Biotransformation et production

L’utilisation de micro-organismes pour convertir des composés peu coûteux en composés physiologiquement actifs comprend la conversion de la quercétine en isoquercitrine. Ce processus de biotransformation a diverses fonctions biologiques et représente un domaine d’intérêt pour la production industrielle et la recherche pharmacologique .

Mécanisme D'action

Target of Action

Isoquercetin, a monoglycosylated derivative of quercetin, is a secondary metabolite found in a variety of plants . It has shown broad-spectrum antiviral activities, significantly reducing cell infection by influenza, Zika, Ebola, dengue viruses among others . The primary targets of isoquercetin are proteins involved in the life cycle of these viruses . In silico screening of small molecules for binding affinity to these proteins has repeatedly situated isoquercetin near the top of the list of likely effectors .

Mode of Action

Isoquercetin interacts with its targets, leading to a reduction in cellular infection by various viruses . The proposed mechanisms of its antiviral activity involve inhibition of viral entry as well as maintenance of the cellular antiviral interferon signaling cascade, which can get blocked by certain viral proteins in the early steps of infection .

Biochemical Pathways

Isoquercetin affects several biochemical pathways. It has been found to regulate the expression of various lipid-metabolizing enzymes, C-reactive protein, and various inflammatory genes . It also impacts the AMP-activated protein kinase-α (AMPK) signaling pathway .

Pharmacokinetics

When ingested, isoquercetin accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin . The latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates . This suggests that isoquercetin is primarily a more absorbable precursor to quercetin, providing more favorable pharmacokinetics to the latter .

Result of Action

The physiological effects of isoquercetin include antioxidant, anti-inflammatory, immuno-modulatory, and anticoagulant activities . It has been found to be less active than quercetin in vitro and ex vivo, but equally or more active in vivo . This ability, together with their other physiological properties and their safety profile, has led to the proposition that administration of these flavonols could prevent infection by severe acute respiratory syndrome-coronavirus-2 (SARS-CoV-2), or arrest the progression to severity and lethality of resulting coronavirus disease of 2019 (Covid-19) .

Analyse Biochimique

Biochemical Properties

Isoquercetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the biotransformation process using Bacillus sp. CSQ10, a strain isolated from Camellia sinensis cultivation soils . In this process, quercetin is converted to isoquercetin .

Cellular Effects

Isoquercetin has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to induce endoplasmic reticulum stress and immunogenic cell death in gastric cancer cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Isoquercetin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of various lipid-metabolizing enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoquercetin have been observed to change over time. For instance, it has been shown to have an intervention effect on the occurrence of fatty liver over a long-term intake .

Dosage Effects in Animal Models

The effects of Isoquercetin have been observed to vary with different dosages in animal models. For instance, in a study conducted on diabetic KK-Ay mice, Isoquercetin was administered at doses of 50, 100, and 200 mg/kg for 35 days, showing significant inhibitory effects on the survival of the mice .

Metabolic Pathways

Isoquercetin is involved in various metabolic pathways. For instance, when ingested, Isoquercetin accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin; the latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates .

Transport and Distribution

Isoquercetin is transported and distributed within cells and tissues through a process that involves its absorption into enterocytes, transportation to the liver, release in circulation, and distribution to tissues .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

482-35-9 | |

| Record name | Quercetin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quercetin-3-o-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of isoquercetin?

A1: Isoquercetin exhibits its effects through multiple mechanisms. One key mechanism is the inhibition of protein disulfide isomerase (PDI) [, , , ]. PDI is a crucial enzyme involved in thrombus formation by facilitating platelet activation and fibrin generation []. By inhibiting PDI, isoquercetin disrupts these processes, leading to antithrombotic effects [, , , ].

Q2: How does isoquercetin's inhibition of PDI impact coagulation?

A2: Research has shown that isoquercetin inhibits PDI and diminishes platelet-dependent thrombin generation, primarily by blocking the generation of platelet factor Va []. This inhibition of factor Va activation disrupts the coagulation cascade, ultimately reducing thrombin formation [, ].

Q3: Beyond PDI inhibition, what other pathways does isoquercetin influence?

A3: Isoquercetin also demonstrates antioxidant, anti-inflammatory, and AMPK-stimulating activities [, , , , , ]. These properties contribute to its potential benefits in various conditions, including ischemia-reperfusion injury [], non-alcoholic fatty liver disease (NAFLD) [], and sleep deprivation-induced neuronal damage [].

Q4: What is the molecular formula and weight of isoquercetin?

A4: Isoquercetin has the molecular formula C21H20O12 and a molecular weight of 464.38 g/mol.

Q5: What spectroscopic techniques are used to characterize isoquercetin?

A5: Various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy, are commonly employed to characterize and identify isoquercetin [, ]. These methods provide information about its structure, functional groups, and purity.

Q6: Is there research on the stability of isoquercetin under different conditions?

A6: Yes, studies have investigated the stability of isoquercetin under various conditions, including different temperatures, pH levels, and storage conditions []. This information is crucial for developing stable formulations and ensuring its efficacy over time.

Q7: What is known about the absorption and bioavailability of isoquercetin?

A7: Isoquercetin demonstrates better bioavailability compared to quercetin, its aglycone counterpart [, ]. It is believed to be more effectively absorbed in the intestinal mucosa, where it can be converted to quercetin [].

Q8: Has isoquercetin been evaluated in clinical trials?

A8: Yes, isoquercetin has been investigated in clinical trials for its antithrombotic effects in cancer patients at high risk for venous thromboembolism [, ]. The results have shown promising antithrombotic efficacy without an observed increase in bleeding [, ].

Q9: What in vitro models have been used to study isoquercetin's effects?

A9: Researchers have employed various in vitro models, including cell lines like human gastric carcinoma cell line SGC-7901 [] and primary cultures of rat hippocampal neuronal cells [], to investigate isoquercetin's effects on cell proliferation, apoptosis, and protection against oxidative damage.

Q10: What animal models have been used to evaluate isoquercetin?

A10: Studies have utilized rodent models to assess isoquercetin's therapeutic potential in conditions such as myocardial infarction [], ischemic stroke [], sleep deprivation-induced neuronal damage [], and NAFLD [, ]. These models provide valuable insights into its in vivo efficacy and potential mechanisms.

Q11: What analytical methods are used to quantify isoquercetin in various matrices?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of isoquercetin in plant materials, extracts, and biological samples [, , , , , ]. This method allows for sensitive and specific determination of its concentration.

Q12: Is there information on the environmental impact of isoquercetin?

A12: While isoquercetin is a naturally occurring compound, its increasing use in various applications necessitates a thorough understanding of its environmental fate and potential ecotoxicological effects []. Research in this area can inform strategies to mitigate any negative impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.